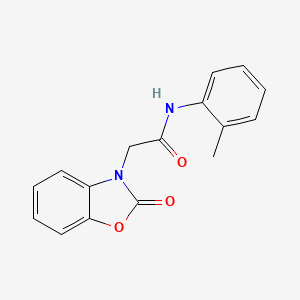

2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide

Description

2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Properties

IUPAC Name |

N-(2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-6-2-3-7-12(11)17-15(19)10-18-13-8-4-5-9-14(13)21-16(18)20/h2-9H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYXLWQJKJDYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640942 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide typically involves the reaction of 2-aminophenol with various aldehydes, acids, or their derivatives under different reaction conditions. Common synthetic routes include:

Reaction with Aldehydes: 2-aminophenol reacts with aldehydes in the presence of oxygen, potassium carbonate, and dimethylformamide (DMF) solvent at 80°C with stirring for 18 hours.

Reaction with Acids and Derivatives: The compound can also be synthesized using acids and their derivatives, benzyl alcohol, alkynones, isothiocyanates, ketones, and ortho-esters under various catalytic conditions.

Chemical Reactions Analysis

2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions with different reagents to form substituted derivatives.

Common reagents and conditions used in these reactions include oxygen, potassium carbonate, and DMF solvent. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives .

Scientific Research Applications

2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide can be compared with other similar compounds, such as:

- 2-(2-Oxo-benzooxazol-3-yl)-acetic acid benzyl ester

- 2-(2-Oxo-benzooxazol-3-yl)-acetic acid ethyl ester

- 2-(2-Oxo-benzooxazol-3-yl)-acetic acid propyl ester

These compounds share a similar benzoxazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and activities compared to other benzoxazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.